2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid
Overview
Description
2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid is a chemical compound with the molecular formula C8H6Cl2O5S and a molecular weight of 285.1 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid typically involves the reaction of 2-chloro-4-(chlorosulfonyl)phenol with chloroacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid can be compared with other similar compounds, such as:
2-Chloro-4-(chlorosulfonyl)phenol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: This compound has a similar structure but with a fluorine atom, which may lead to different chemical reactivity and applications.
Phenoxyacetic acid derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Properties
IUPAC Name |
2-(2-chloro-4-chlorosulfonylphenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQASVWNEUNDYEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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